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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035

Welcome to the technical support center for computational prediction of twistane reaction
outcomes. This resource is designed for researchers, scientists, and drug development
professionals who are using computational tools to investigate the reactivity of twistane and its
derivatives. Here you will find frequently asked questions (FAQSs), troubleshooting guides, and
reference experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Are there specific software tools designed for predicting twistane reaction outcomes?

No, there are currently no computational tools specifically designed for predicting the outcomes
of reactions involving twistane. Due to the unique and highly strained nature of the twistane
framework, researchers typically employ general-purpose computational chemistry software
and methodologies. The choice of tool depends on the specific research question, available
computational resources, and the desired level of accuracy.

The two main approaches are:

e Quantum Mechanics (QM) Methods: Tools like Gaussian, ORCA, GAMESS, and Spartan are
used to model the reaction at a fundamental level.[1][2] Density Functional Theory (DFT) is
the most common method within this category, offering a good balance between accuracy
and computational cost for studying reaction mechanisms, transition states, and reaction
energies.[3] This approach is highly recommended for novel or poorly understood twistane
reactions.
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e Machine Learning (ML) & Al Tools: Platforms such as Chemprop, DeepRXN, and IBM RXN
predict reaction outcomes based on vast datasets of known chemical reactions.[4][5][6]
While powerful for common reaction types, their predictive accuracy for highly specialized
and underrepresented structures like twistane may be limited.[7] They are best used when
exploring reactions analogous to well-documented transformations.

Q2: What are the primary challenges when computationally modeling reactions of strained
molecules like twistane?

Modeling strained systems like twistane presents several key challenges:[8]

o Self-Consistent Field (SCF) Convergence: The high degree of strain can make it difficult for
DFT calculations to converge, a common issue when locating transition states.[3]

e Accurate Strain Energy: Correctly calculating the strain energy is crucial for accurate
reaction thermodynamics. Specialized tools and methods exist to analyze molecular strain.

[9]

» Basis Set and Functional Selection: The choice of the DFT functional and basis set
significantly impacts the accuracy of the results. There is no single "best" functional, and the
choice may require validation against experimental data or higher-level theoretical methods.

o Conformational Complexity: Although rigid, twistane derivatives can have multiple
conformers that need to be considered, especially for flexible substituents.

o Competing Reaction Pathways: The high energy of twistane intermediates can lead to
complex reaction landscapes with multiple competing pathways and potential for unexpected
rearrangements.

Q3: Which DFT functional and basis set should | start with for my twistane calculations?

A good starting point for exploratory studies on twistane reactions is the B3LYP functional with
the 6-31G(d) basis set. This combination is well-benchmarked and provides a reasonable
balance of speed and accuracy for geometry optimizations and frequency calculations.[3] For
higher accuracy in energy calculations, it is advisable to use a larger basis set, such as 6-
311+G(d,p) or a member of the correlation-consistent family (e.g., cc-pVTZ). For potentially
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challenging systems, hybrid meta-GGA functionals like M06-2X can offer improved accuracy for
main-group chemistry.[3]

Q4: My geometry optimization or transition state search is failing to converge. What should |
do?

Convergence failure is a common problem, especially for strained and complex molecules.[3]
Please refer to the detailed troubleshooting guide in the next section for a step-by-step
approach to resolving these issues. The general workflow involves checking the initial
geometry, adjusting the SCF algorithm, trying different optimization algorithms, and
systematically refining the level of theory.

Troubleshooting Guides
Guide 1: Resolving SCF Convergence Failures

Self-Consistent Field (SCF) convergence issues are a frequent hurdle. Follow these steps to
troubleshoot:
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Step

Action

Description

Check Initial Geometry

Ensure your starting molecular
geometry is chemically
reasonable. A poor initial
structure, such as one with
unrealistic bond lengths or
angles, is a common cause of
failure. Consider pre-optimizing
with a faster, lower-level
method (like semi-empirical or

a smaller basis set).

Use a More Robust SCF
Algorithm

Most quantum chemistry
software allows you to modify
the SCF algorithm. For
Gaussian, try SCF=qc
(quadratic convergence) or
SCF=xgc (a combination of
algorithms). These can be
more effective than the default

for difficult cases.

Increase SCF Cycles

The default number of SCF
cycles may be insufficient.
Increase the maximum number
of cycles (e.qg.,
SCF=maxcycle=512 in

Gaussian).

Improve the Initial Guess

Use the converged
wavefunction from a
successful calculation at a
lower level of theory as the
initial guess for your higher-
level calculation. For example,
use the results from a
B3LYP/6-31G(d) calculation as
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the starting point for a M06-
2X/cc-pVTZ calculation.

If the SCF energy is oscillating,
level shifting or damping
o algorithms can help. In
5 Dampen SCF Oscillations ] ] ]
Gaussian, this can be invoked
with SCF=vshift=N or

SCF=damp.

Guide 2: Troubleshooting Geometry Optimization &
Transition State Searches

If the SCF is converging but the geometry optimization still fails, consider the following
strategies:
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Step Action

Description

1 Use Cartesian Coordinates

For highly strained or cyclic
systems, optimizing in
Cartesian coordinates
(opt=cartesian) can sometimes
be more stable than using

internal coordinates.

2 Recalculate Force Constants

Force constants are used to
guide the optimization
algorithm. If the optimization is
taking many steps without
converging, recalculating the
force constants can help
(opt=calcfc at the start, or

opt=calcall periodically).

3 Use a Different Optimizer

If the default RFO (Rational
Function Optimization)
algorithm fails, try a different
one. The Berny optimizer is the
default in Gaussian. For
difficult cases, a gradient-
descent-based algorithm might

be more robust, albeit slower.

For Transition States (TS):
Verify the Structure

Ensure your initial TS guess
has one and only one
imaginary frequency
corresponding to the reaction
coordinate. If not, the search
will fail. Visualize the imaginary
frequency to confirm it
represents the desired bond-

forming/breaking process.

5 For Transition States (TS):
Refine the Search Method

If a simple TS search (opt=ts)
fails, use a more robust
method like a QST2 (reactant
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and product input) or QST3
(reactant, product, and TS
guess input) search. For very
complex reactions, a potential
energy surface scan along the
suspected reaction coordinate
can help locate a suitable
starting structure for the TS

search.

Data Presentation: Performance of Common DFT
Functionals

The choice of DFT functional is critical for obtaining accurate reaction barrier heights. The
following table summarizes the typical performance of several common functionals for organic
reactions. The Mean Absolute Error (MAE) provides a measure of the average deviation from
high-level benchmark calculations or experimental data.
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. Typical MAE
Functional Type Notes
(kcal/mol)
A widely used and
) robust functional,
B3LYP Hybrid-GGA 2.0-5.0

good as a starting

point.[3]

Generally provides

higher accuracy for
MO06-2X Hybrid-meta-GGA 15-35 main-group chemistry

and non-covalent

interactions.[3]

Often performs very

Range-separated well for reaction
wB97X-D Hybrid-GGA with 1.0-3.0 barriers and systems
dispersion correction where dispersion

forces are important.

A parameter-free

hybrid functional,
PBEO Hybrid-GGA 20-45 often a good choice

for general-purpose

calculations.

Note: Performance can vary significantly depending on the specific reaction class. Validation
for your system of interest is always recommended.

Experimental Protocols

Computational predictions should ideally be validated against experimental data. Below is a
summarized protocol for a known synthesis of twistane, which can serve as a benchmark for
computational studies.

Reference Experiment: Synthesis of Twistane (Deslongchamps, 1967)

This multi-step synthesis starts from a cis-decalin diketone. A key step involves an
intramolecular aldol condensation to form the twistane skeleton.
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Step 1: Monoketalization of Diketone

Reactants: Starting diketone, triethyl orthoformate, anhydrous ethanol, p-toluenesulfonic
acid.

Procedure: The diketone is dissolved in ethanol with p-toluenesulfonic acid and cooled to -20
°C. Cooled triethyl orthoformate is added, and the reaction is maintained below 0 °C for 1
hour. The reaction is quenched with a saturated potassium carbonate solution and worked
up. The product is purified via column chromatography.[4]

Step 2: Birch Reduction

Reactants: Monoketal product from Step 1, tetrahydrofuran, ethanol, liquid ammonia, lithium
metal.

Procedure: The monoketal is dissolved in a mixture of THF and ethanol, followed by the
addition of liquid ammonia. Lithium metal is added portion-wise over 3 hours to effect the
reduction.[4]

Step 3: Mesylation and Hydrolysis

Reactants: Product from Step 2, dichloromethane, pyridine, methanesulfonyl chloride, oxalic
acid.

Procedure: The diol is first mesylated using methanesulfonyl chloride in
pyridine/dichloromethane at -10 °C. The protecting ketal group is then hydrolyzed with oxalic
acid in an ether/water mixture.

Step 4: Intramolecular Aldol Condensation

o Reactants: Keto-mesylate from Step 3, sodium hydride, dioxane.

o Procedure: The keto-mesylate is treated with sodium hydride in refluxing dioxane for 5 hours

to induce the ring-closing aldol condensation, forming the twistane skeleton.

Step 5 & 6: Thioacetalization and Desulfurization
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e Reactants: Product from Step 4, 1,2-ethanedithiol, BFs-OEtz, acetic acid, Raney nickel,
ethanol.

e Procedure: The resulting ketone is converted to a thioacetal, which is then desulfurized using
Raney nickel in refluxing ethanol to yield the final twistane hydrocarbon.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to predicting
twistane reaction outcomes.
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Computational Workflow for Reaction Prediction
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Caption: General workflow for predicting reaction outcomes using quantum mechanics.
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Troubleshooting Logic for Failed Optimization

Optimization Fails

Is Initial Geometry
Reasonable?

Did SCF Converge? REMNE EEEE ]

Qe.g., pre-optimize at lower level)

es No

Change Optimizer Apply SCF Fixes
(e.g., opt=cartesian, calcfc) (e.g., SCF=qc, maxcycle)

Optimization Converges
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Caption: Decision tree for troubleshooting failed geometry optimizations.
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Key Factors in Twistane Reactivity
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Caption: Logical relationship of factors influencing twistane reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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